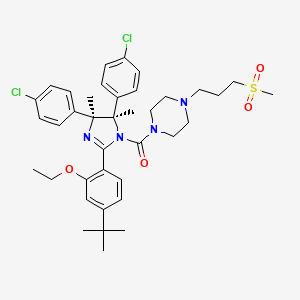

RG7112

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Oncology

Field: The specific scientific field for this application is Oncology .

Summary of the Application: RG7112 is a small-molecule inhibitor that targets the p53–MDM2 interaction, which plays a crucial role in tumor suppression . By blocking MDM2, RG7112 can restore p53 function, making it a potential candidate for anticancer treatment .

Methods of Application: RG7112 is administered orally . The dosage and schedule are optimized based on a number of clinical pharmacology characteristics . The compound is non-genotoxic and activates p53 .

Results or Outcomes: In preclinical research, RG7112 demonstrated strong anti-tumor proliferation activity against various tumor cells .

Application in Hematology

Field: The specific scientific field for this application is Hematology .

Summary of the Application: RG7112 has been used in clinical trials for patients with relapsed/refractory acute myeloid and lymphoid leukemias (AML/ALL) and refractory chronic lymphocytic leukemia/small cell lymphocytic lymphomas (CLL/SCLL) .

Methods of Application: The methods of application for this use case are similar to those in oncology. RG7112 is administered orally, and its dosage and schedule are determined based on various clinical pharmacology characteristics .

Results or Outcomes: The trials aim to explore the potential of rg7112 in treating these hematological conditions .

RG7112 is a small-molecule inhibitor specifically designed to target the interaction between the p53 tumor suppressor protein and its negative regulator, the MDM2 protein. This compound is part of the Nutlin family of MDM2 antagonists and represents a significant advancement in cancer therapy, particularly for tumors that express wild-type p53. By inhibiting MDM2, RG7112 stabilizes p53, leading to the activation of its downstream signaling pathways, which are crucial for regulating cell cycle progression and apoptosis in cancer cells .

Unii-Q8MI0X869M acts as an antagonist of the MDM2 protein. MDM2 naturally binds to the p53 tumor suppressor protein, preventing it from activating genes involved in cell cycle arrest and apoptosis (programmed cell death) []. By competitively binding to the MDM2 binding pocket on p53, Unii-Q8MI0X869M prevents MDM2 from inhibiting p53. This allows p53 to activate its target genes, leading to cell cycle arrest or apoptosis in cancer cells [].

Information on the specific hazards of Unii-Q8MI0X869M is limited due to its ongoing research stage. However, as with many MDM2 inhibitors, potential concerns include []:

- Off-target effects: Unii-Q8MI0X869M might interact with other proteins besides MDM2, leading to unintended consequences.

- Toxicity: The compound's effect on healthy cells needs thorough investigation.

RG7112 functions primarily through the inhibition of the p53-MDM2 interaction. The binding of RG7112 to MDM2 mimics the structure of critical p53 amino acid residues, effectively blocking MDM2 from binding to p53. This interaction results in the stabilization of p53, preventing its degradation and allowing it to accumulate within the cell. The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly those with high levels of MDM2 expression .

The biological activity of RG7112 is characterized by its ability to activate p53 signaling pathways in cancer cells that express wild-type p53. Upon administration, RG7112 leads to:

- Accumulation of p53 Protein: RG7112 dose-dependently increases levels of p53 and its transcriptional targets, including MDM2 and p21 .

- Cell Cycle Arrest: The compound induces G1 and G2 phase cell cycle arrest, preventing cancer cells from proliferating .

- Apoptosis Induction: RG7112 has demonstrated potent apoptotic activity across various solid tumor cell lines, with significant effects noted in osteosarcoma cells .

The synthesis of RG7112 involves several key steps:

- Formation of Imidazoline Core: The reaction of a diamine with a benzoate ester using trimethylaluminum yields the imidazoline core.

- Phosgenation: The imidazoline is then subjected to phosgenation, producing a carbamoyl chloride intermediate.

- Coupling Reaction: This intermediate is coupled with a piperazine derivative to yield RG7112.

- Chiral Separation: The resulting racemic mixture is separated into its active enantiomer, which exhibits significantly higher potency than its counterpart .

RG7112 is primarily being investigated for its potential as an anticancer agent. Its applications include:

- Cancer Treatment: Targeting malignancies characterized by overexpression of MDM2, such as certain leukemias and solid tumors.

- Clinical Trials: Currently undergoing clinical trials for various hematologic malignancies and solid tumors, demonstrating promising results in stabilizing p53 and inducing apoptosis .

Studies have shown that RG7112 selectively interacts with MDM2 without significantly affecting MDMX, another related protein. The binding affinity of RG7112 for MDM2 is approximately four times greater than that of earlier compounds like Nutlin-3a. This selectivity is crucial as it enhances the therapeutic window while minimizing off-target effects .

RG7112 belongs to a class of compounds known as MDM2 antagonists. Here are some similar compounds along with a comparison highlighting RG7112's uniqueness:

| Compound | Mechanism | Binding Affinity (IC50) | Unique Features |

|---|---|---|---|

| Nutlin-3a | Inhibits p53-MDM2 interaction | ~70 nmol/L | Earlier lead compound; less potent |

| Nutlin-3b | Inhibits p53-MDM2 interaction | ~20 nmol/L | Improved potency over Nutlin-3a |

| SAR405838 | Inhibits p53-MDMX interaction | ~10 nmol/L | Targets MDMX instead of MDM2 |

| RG7112 | Inhibits p53-MDM2 interaction | ~18 nmol/L | Higher potency; optimized for clinical use |

RG7112's enhanced binding affinity and selectivity make it a promising candidate for further development in cancer therapies targeting wild-type p53 pathways .

Chemical Identity and Registry Information

RG7112 represents a significant advancement in small-molecule drug development as the first clinical Mouse Double Minute 2 homolog inhibitor designed to occupy the p53-binding pocket [1] [2]. The compound possesses the molecular formula C38H48Cl2N4O4S with a molecular weight of 727.78 grams per mole [1] [11]. The Chemical Abstracts Service registry number for RG7112 is 939981-39-2, providing its unique chemical identifier in chemical databases worldwide [1] [7].

The compound maintains registration across multiple international chemical databases, including PubChem Compound Identifier 57406853 and ChEMBL identifier CHEMBL2386346 [1] [6]. The United States Food and Drug Administration Unique Ingredient Identifier for RG7112 is Q8MI0X869M [1] [25]. These registry numbers facilitate consistent identification and retrieval of chemical information across scientific literature and regulatory documentation.

| Property | Value |

|---|---|

| Molecular Formula | C38H48Cl2N4O4S [1] |

| Molecular Weight | 727.78 g/mol [1] [11] |

| Chemical Abstracts Service Number | 939981-39-2 [1] [7] |

| PubChem Compound Identifier | 57406853 [1] |

| ChEMBL Identifier | CHEMBL2386346 [1] |

| Unique Ingredient Identifier | Q8MI0X869M [1] [25] |

| Environmental Protection Agency CompTox Identifier | DTXSID60240182 [25] |

Synonyms and Alternative Designations

RG7112 appears in scientific literature under multiple synonymous designations, reflecting its development history and international usage patterns [1] [25]. The primary alternative designation is RO5045337, which represents the original Roche compound identifier used during early development phases [1] [4]. Various formatting conventions have generated additional synonymous forms including RG-7112 and RG 7112, representing hyphenated and spaced variants respectively [1] [25].

International regulatory databases employ additional designations such as R 7112 in World Health Organization Drug Dictionary classifications [1]. Database-specific identifiers include GTPL9599 in the Guide to Pharmacology database and multiple commercial supplier codes across chemical vendors [6] [22]. The compound designation "Mouse Double Minute 2 antagonist RO5045337" appears in functional descriptor contexts [1] [3].

| Designation Type | Alternative Names | Usage Context |

|---|---|---|

| Primary Code | RG7112 [1] | Standard scientific nomenclature |

| Development Code | RO5045337 [1] [4] | Original Roche identifier |

| Variant Forms | RG-7112, RG 7112, R7112 [1] [25] | Literature variations |

| Regulatory Code | R 7112 [World Health Organization Drug Dictionary] [1] | International classification |

| Database Identifiers | GTPL9599, DTXSID60240182 [6] [25] | Chemical database references |

| Functional Descriptor | Mouse Double Minute 2 antagonist RO5045337 [1] [3] | Mechanism-based designation |

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for RG7112 establishes its complete chemical identity as [(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone [1] [11] [22]. This systematic name precisely defines the stereochemical configuration, substitution patterns, and connectivity throughout the molecular structure.

The International Chemical Identifier string provides a standardized machine-readable representation: InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1 [1] [11] [22]. The corresponding International Chemical Identifier Key QBGKPEROWUKSBK-QPPIDDCLSA-N provides a fixed-length hash representation for database searching and chemical matching [6] [22].

The canonical Simplified Molecular Input Line Entry System representation describes the molecular connectivity as CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl [1] [17]. This linear notation enables computational processing and structural database queries while maintaining complete chemical information.

| Nomenclature Component | Description |

|---|---|

| Systematic Name | [(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone [1] [11] [22] |

| International Chemical Identifier | InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1 [1] [11] [22] |

| International Chemical Identifier Key | QBGKPEROWUKSBK-QPPIDDCLSA-N [6] [22] |

| Canonical Simplified Molecular Input Line Entry System | CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl [1] [17] |

Structural Classification

RG7112 belongs to the structural classification of small-molecule heterocyclic compounds characterized by a cis-imidazoline core structure [2] [4] [12]. The compound represents a member of the nutlin family of Mouse Double Minute 2 antagonists, distinguished by improved potency and pharmacological properties compared to earlier nutlin derivatives [2] [14] [15]. The central heterocyclic system consists of a 4,5-dihydro-1H-imidazole ring with specific (4S,5R)-absolute stereochemical configuration at the ring carbon centers [1] [8] [22].

The molecular architecture incorporates multiple functional group classifications including methanone, piperazine, and methylsulfonyl moieties [1] [11]. The substitution pattern features symmetrical bis(4-chlorophenyl) groups attached to the imidazoline core with additional dimethyl substitution [1] [4]. A tert-butyl-2-ethoxyphenyl substituent provides additional structural complexity and contributes to the compound binding properties [1] [2].

The stereochemical configuration proves critical for biological activity, with the (4S,5R)-enantiomer demonstrating approximately 200-fold greater potency compared to the (4R,5S)-isomer [8]. This stereochemical specificity underscores the precision required in the molecular recognition of the Mouse Double Minute 2 protein binding pocket [2] [8]. The compound classification as a protein-protein interaction inhibitor reflects its mechanism of disrupting the Mouse Double Minute 2-p53 protein complex [1] [2] [4].

| Classification Level | Description | Structural Features |

|---|---|---|

| Primary Classification | Small-molecule organic compound [1] | Molecular weight 727.78 g/mol [1] |

| Chemical Class | Heterocyclic aromatic compound [1] | Contains nitrogen and sulfur heteroatoms [1] |

| Structural Family | Nutlin family member [2] [14] | Improved nutlin derivative [14] |

| Core Structure | Cis-imidazoline derivative [2] [12] | Saturated five-membered ring [12] |

| Heterocyclic System | 4,5-dihydro-1H-imidazole [1] [22] | Two nitrogen atoms in ring [12] |

| Stereochemical Configuration | (4S,5R)-absolute stereochemistry [1] [8] | Defined chiral centers at carbon-4 and carbon-5 [8] |

| Functional Groups | Methanone, piperazine, sulfonamide [1] [11] | Carbonyl, tertiary amine, sulfone groups [1] |

| Substitution Pattern | Bis(4-chlorophenyl)-dimethyl substituted [1] | Symmetrical chlorophenyl groups [1] |

| Pharmacophore Class | Protein-protein interaction inhibitor [1] [2] | Mimics p53 binding residues [2] [4] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Tovar C, Graves B, Packman K, Filipovic Z, Higgins B, Xia M, Tardell C, Garrido R, Lee E, Kolinsky K, To KH, Linn M, Podlaski F, Wovkulich P, Vu B, Vassilev LT. MDM2 small-molecule antagonist RG7112 activates p53 signaling and regresses human tumors in preclinical cancer models. Cancer Res. 2013 Apr 15;73(8):2587-97. doi: 10.1158/0008-5472.CAN-12-2807. Epub 2013 Feb 11. PubMed PMID: 23400593.

3: Ray-Coquard I, Blay JY, Italiano A, Le Cesne A, Penel N, Zhi J, Heil F, Rueger R, Graves B, Ding M, Geho D, Middleton SA, Vassilev LT, Nichols GL, Bui BN. Effect of the MDM2 antagonist RG7112 on the P53 pathway in patients with MDM2-amplified, well-differentiated or dedifferentiated liposarcoma: an exploratory proof-of-mechanism study. Lancet Oncol. 2012 Nov;13(11):1133-40. doi: 10.1016/S1470-2045(12)70474-6. Epub 2012 Oct 17. PubMed PMID: 23084521.

4: Carol H, Reynolds CP, Kang MH, Keir ST, Maris JM, Gorlick R, Kolb EA, Billups CA, Geier B, Kurmasheva RT, Houghton PJ, Smith MA, Lock RB. Initial testing of the MDM2 inhibitor RG7112 by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2013 Apr;60(4):633-41. doi: 10.1002/pbc.24235. Epub 2012 Jul 2. PubMed PMID: 22753001; PubMed Central PMCID: PMC3495996.

5: Millard M, Pathania D, Grande F, Xu S, Neamati N. Small-molecule inhibitors of p53-MDM2 interaction: the 2006-2010 update. Curr Pharm Des. 2011;17(6):536-59. Review. PubMed PMID: 21391905.